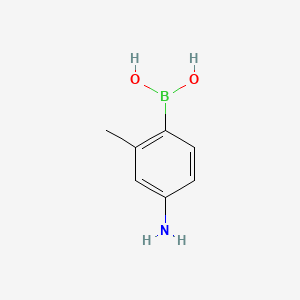

(4-Amino-2-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Amino-2-methylphenyl)boronic acid is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of an amino group and a methyl group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Amino-2-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylaniline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: (4-Amino-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of (4-Amino-2-methylphenyl)boronic acid is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of biaryl compounds through the coupling of an organohalide with a boronic acid under palladium(0) catalysis. The advantages of this method include:

- Mild reaction conditions : The reaction can be performed at room temperature or slightly elevated temperatures.

- Wide functional group tolerance : Various functional groups can be present on the substrates without affecting the reaction's efficiency.

- Low toxicity : Boronic acids are generally considered non-toxic and easy to handle, making them suitable for diverse applications in pharmaceuticals and materials science .

Molecular Recognition

Biochemical Tools

This compound plays a crucial role in molecular recognition processes, particularly in biochemical applications. Boronic acids can form reversible covalent bonds with diols, which makes them useful for:

- Detection of Biomolecules : Boronic acids can be utilized to label and detect specific biomolecules, including sugars and glycoproteins. For instance, they have been integrated into capillary electrophoresis methods to enhance the detection of Gram-positive bacteria by forming boronate esters with saccharides on bacterial surfaces .

- Cell Delivery Systems : The incorporation of boronic acids into drug delivery systems has shown promise in enhancing cellular uptake. For example, modifying RNase A with boronic acid moieties significantly increased its uptake into cells, leading to enhanced cytotoxicity against target RNA . This approach indicates potential for developing more effective targeted therapies.

Pharmaceutical Applications

Enzyme Inhibitors

Research has indicated that this compound derivatives can act as potent enzyme inhibitors. Boronic acids are known to interact with serine proteases and other enzymes through covalent bonding, leading to inhibition of their activity. This characteristic is particularly valuable in drug development aimed at treating diseases where such enzymes play a crucial role .

Summary of Applications

| Application | Description |

|---|---|

| Chemical Synthesis | Used as a substrate in Suzuki-Miyaura coupling reactions for biaryl compound synthesis. |

| Molecular Recognition | Forms reversible bonds with diols for detection and labeling of biomolecules. |

| Cell Delivery Systems | Enhances cellular uptake of therapeutic agents through specific binding interactions. |

| Pharmaceutical Development | Acts as an enzyme inhibitor, facilitating the design of drugs targeting specific enzymes. |

Case Studies

- Detection of Bacteria : A study demonstrated the use of boronic acid-based receptors for the selective labeling and detection of Gram-positive bacteria via capillary electrophoresis, achieving low detection limits and high specificity .

- Enhanced Drug Delivery : Another investigation showed that boronated RNase A exhibited increased cytotoxicity due to improved cellular uptake facilitated by binding to cell surface glycans . This highlights the potential for boron-based modifications in therapeutic applications.

- Enzyme Inhibition : Research into boronic acid compounds has revealed their effectiveness as inhibitors for various enzymes, showcasing their potential in developing treatments for diseases linked to these enzymes .

Mecanismo De Acción

The mechanism of action of (4-Amino-2-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The compound’s reactivity is influenced by the electronic properties of the amino and methyl groups attached to the phenyl ring .

Comparación Con Compuestos Similares

- 4-Aminophenylboronic acid

- 2-Aminophenylboronic acid

- 4-Methylphenylboronic acid

- 2-Fluoro-4-methylphenylboronic acid

Comparison: (4-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Actividad Biológica

(4-Amino-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C7H10BNO2, exhibits various interactions at the molecular level, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids, including this compound, exhibit unique properties due to their Lewis acid characteristics. They can form reversible covalent bonds with diols and interact with nucleophilic biological compounds such as enzyme residues and nucleic acids. This interaction can lead to the inhibition of specific enzymes or pathways critical in various diseases.

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteases by forming stable complexes with active site residues. For instance, they can target the threonine residue in the catalytic sites of proteasomes, leading to apoptosis in cancer cells .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. It may induce cell cycle arrest and apoptosis by disrupting protein degradation pathways .

- Antibacterial and Antifungal Properties : Boronic acids have demonstrated activity against various pathogens, suggesting that this compound could also possess similar properties .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Proteasome Inhibition : A study demonstrated that boronic acid derivatives, including this compound, effectively inhibited the 26S proteasome in cancer models. This inhibition led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, resulting in enhanced tumor cell death .

- Antibacterial Applications : Research has indicated that boronic acids can disrupt bacterial cell wall synthesis and function. In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria .

- Therapeutic Development : The compound is being explored as a lead structure for developing new therapeutic agents targeting various diseases, including cancer and infections. Its ability to form stable complexes with target proteins enhances its potential as a drug candidate .

Propiedades

IUPAC Name |

(4-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSXJLIIIZSXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.